Cas no 2227892-67-1 (rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid
- EN300-1820162
- 2227892-67-1
-
- Inchi: 1S/C9H10N2O2/c1-5-3-11-8(4-10-5)6-2-7(6)9(12)13/h3-4,6-7H,2H2,1H3,(H,12,13)/t6-,7-/m1/s1
- InChI Key: JJYHPVMBDFBUNI-RNFRBKRXSA-N
- SMILES: OC([C@@H]1C[C@H]1C1C=NC(C)=CN=1)=O
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 63.1Ų
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820162-0.5g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1820162-1.0g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1820162-10.0g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1820162-0.05g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1820162-5g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1820162-1g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1820162-5.0g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1820162-0.25g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1820162-0.1g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1820162-10g |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid |
2227892-67-1 | 10g |
$6390.0 | 2023-09-19 |
rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid
Recent Advances in the Study of rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid (CAS: 2227892-67-1)
In recent years, the compound rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid (CAS: 2227892-67-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropane derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The compound's stereochemistry and functional groups make it a valuable scaffold for drug discovery and development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and biological activity of rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and enantiomeric purity. The study highlighted the compound's role as a potent inhibitor of specific enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
Further investigations into the pharmacokinetic properties of rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid were conducted by a team at the University of Cambridge. Their findings, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated the compound's favorable metabolic stability and bioavailability in preclinical models. The study also identified key structural modifications that could enhance its therapeutic efficacy while minimizing off-target effects.
In addition to its pharmacological potential, rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid has been investigated for its applications in chemical biology. A recent paper in ACS Chemical Biology (2024) detailed its use as a molecular probe to study protein-ligand interactions. The compound's ability to selectively bind to certain protein targets has provided insights into the mechanisms of action of related therapeutic agents.
Despite these advancements, challenges remain in the clinical translation of rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid. Issues such as scalability of synthesis, potential toxicity, and formulation stability need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the compound's therapeutic potential.
In conclusion, rac-(1R,2R)-2-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylic acid represents a promising candidate for further development in the pharmaceutical and chemical biology fields. Ongoing research efforts are expected to uncover new applications and optimize its properties for clinical use. The compound's unique structural and functional characteristics make it a valuable tool for both drug discovery and fundamental scientific inquiry.
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